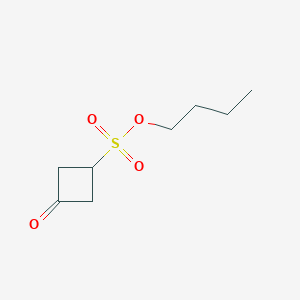
2-(Methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)benzamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of benzamide, where a methanesulphonyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. The methanesulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, which lacks the methanesulphonyl group.
Methanesulfonamide: A related compound with a similar sulfonyl group but different structure.
Sulfonylureas: A class of compounds with similar sulfonyl groups used in medicinal chemistry.
Uniqueness
2-(Methylsulfonyl)benzamide is unique due to the presence of both the benzamide and methanesulphonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) |
InChI-Schlüssel |
CJKJNTJPOYSDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)
![1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol](/img/structure/B8380109.png)


![2-[4-(2-Hydroxyethyl)-piperazin-1-yl]-thiazole-5-carboxylic acid methyl ester](/img/structure/B8380132.png)
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)

![N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-N-methyl-amine](/img/structure/B8380152.png)





